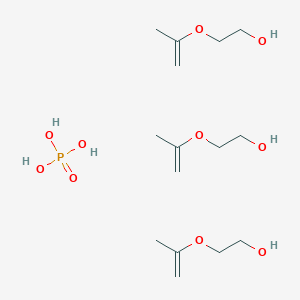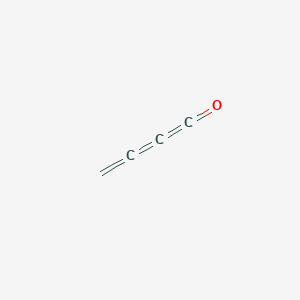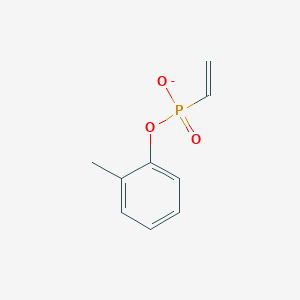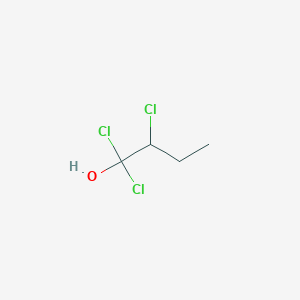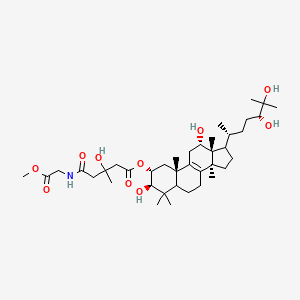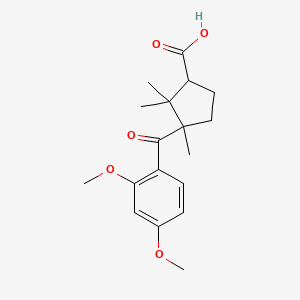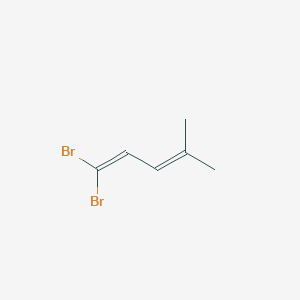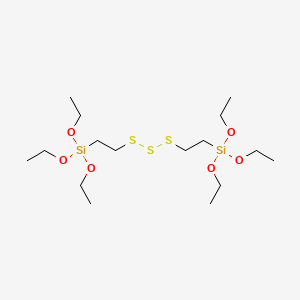
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane is a complex organosilicon compound It is characterized by the presence of multiple ethoxy groups, oxygen, sulfur, and silicon atoms within its molecular structure
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Ethoxy groups can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][1].
Major Products
Scientific Research Applications
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry:Comparison with Similar Compounds
Similar Compounds
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane: Similar structure but with different sulfur and oxygen atom positions.
4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane:Properties
CAS No. |
63532-73-0 |
|---|---|
Molecular Formula |
C16H38O6S3Si2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
triethoxy-[2-(2-triethoxysilylethyltrisulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S3Si2/c1-7-17-26(18-8-2,19-9-3)15-13-23-25-24-14-16-27(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChI Key |
URIYERBJSDIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



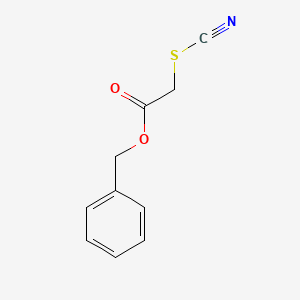
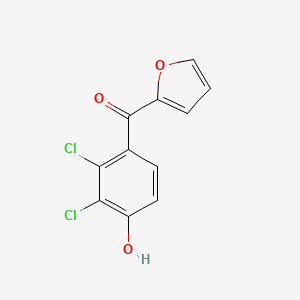
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
